4-(furan-3-yl)-1H-pyrazole

Description

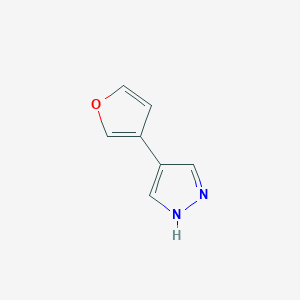

4-(Furan-3-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a furan-3-yl moiety. The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and the furan group (a five-membered oxygen-containing aromatic ring) confer unique electronic and steric properties to the molecule.

Properties

IUPAC Name |

4-(furan-3-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-10-5-6(1)7-3-8-9-4-7/h1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKMNQMJZJQWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of furan-3-carboxaldehyde with hydrazine hydrate can yield the desired pyrazole derivative. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Another method involves the use of 1,3-dicarbonyl compounds and hydrazines. The Paal-Knorr synthesis is a classical approach where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst to form the pyrazole ring. This method can be adapted to include furan derivatives to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(furan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydropyrazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

4-(Furan-3-yl)-1H-pyrazole and its derivatives have been extensively studied for their pharmacological properties, particularly in the following areas:

1.1 Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, novel compounds synthesized from 4-acetyl-5-furan-pyrazole were evaluated against multiple human cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

1.2 Anti-inflammatory Properties

Numerous studies have identified the anti-inflammatory potential of pyrazole derivatives. A series of 1-acetyl-3-(furan-3-yl)-pyrazoles showed substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs .

1.3 Antimicrobial and Antitubercular Activities

this compound has also been linked to antimicrobial effects. Compounds derived from this structure were tested against various bacterial strains and demonstrated effective inhibition, particularly against Mycobacterium tuberculosis .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions of furan derivatives with hydrazine or its derivatives. Various synthetic routes have been explored, leading to the development of analogs with enhanced biological activities. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science:

3.1 Organic Light Emitting Diodes (OLEDs)

Research has shown that pyrazole derivatives can be utilized in the development of OLEDs due to their favorable electronic properties . The incorporation of furan moieties enhances the light-emitting efficiency of these devices.

3.2 Semiconductors

The electronic properties of pyrazoles make them suitable candidates for semiconductor applications, where their ability to form stable charge carriers is advantageous .

Case Study 1: Anticancer Applications

A study by Sroor et al. synthesized a series of furan-pyrazole hybrids that exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2. The most potent compound showed an IC50 value lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

In a study investigating anti-inflammatory effects, several this compound derivatives were tested in vivo using carrageenan-induced edema models. Results indicated that certain compounds significantly reduced paw swelling compared to the control group treated with ibuprofen .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Activity | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Furan-Pyrazole Hybrid | 12.5 | |

| Anti-inflammatory | Pyrazole Derivative | 15.0 | |

| Antimicrobial | Pyrazole Analog | 6.25 |

| Application Area | Description |

|---|---|

| Pharmaceuticals | Anticancer, anti-inflammatory, antimicrobial |

| Material Science | OLEDs, semiconductors |

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations :

- Substituent Position : The position of the furan group (e.g., C3 vs. C4) and additional substituents (e.g., chloromethyl, chloroethyl) significantly alter reactivity and lipophilicity. Chloromethyl groups (as in ) enhance electrophilicity, enabling nucleophilic substitutions.

- Hybrid Structures: Hybrids with triazole (e.g., ) or quinoline moieties (e.g., ) exhibit enhanced biological activity due to synergistic electronic effects.

- Fluorine and Halogen Effects : Fluorine substituents (e.g., ) improve metabolic stability and binding affinity in drug design, while chlorine groups (e.g., ) increase lipophilicity and bioavailability.

Biological Activity

4-(Furan-3-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Pyrazoles, in general, have been reported to exhibit a wide range of pharmacological effects, including:

- Anticancer : The compound has shown promising results in inhibiting the growth of cancer cells.

- Anti-inflammatory : It possesses properties that can reduce inflammation.

- Antimicrobial : Exhibits activity against various bacterial and fungal strains.

- Neuroprotective : Some studies suggest potential benefits in neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that certain pyrazole compounds significantly inhibited cell proliferation in various cancer cell lines, with IC50 values indicating effective cytotoxicity. The following table summarizes the IC50 values for different derivatives against selected cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 (Lung) | 193.93 |

| This compound | H460 (Lung) | 208.58 |

| This compound | HT-29 (Colon) | 238.14 |

These findings suggest that modifications to the furan and pyrazole moieties can enhance anticancer activity, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound have been studied in various animal models. One notable study reported that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating an inhibitory activity comparable to established anti-inflammatory drugs like dexamethasone. The following table illustrates the percentage inhibition of cytokine production:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone (Control) | 76% | 86% |

| This compound | 61% | 76% |

This suggests that the compound could be a viable candidate for treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown significant antimicrobial activity. Studies have tested its efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| Staphylococcus aureus | 30 |

These findings underscore the potential of this compound as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of furan-containing pyrazoles:

- Cytotoxicity Studies : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles.

- Inflammation Models : In vivo models demonstrated that treatment with this compound reduced edema and pain responses effectively.

- Antimicrobial Efficacy : Comparative studies against standard antibiotics showed that some derivatives had enhanced activity against resistant strains.

Q & A

Q. What are the recommended synthetic routes for 4-(furan-3-yl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of substituted pyrazoles typically involves cyclocondensation of hydrazines with β-diketones or via 1,3-dipolar cycloaddition. For furan-substituted pyrazoles, adapt procedures from analogous aryl-substituted pyrazoles:

- General Procedure F (Evidences 1–2): React hydrazine derivatives with furan-containing carbonyl precursors under reflux. Use solvents like ethanol or THF, and purify via column chromatography (ethyl acetate/hexane, 1:4) .

- Copper-Catalyzed Cyclization (): For hybrid heterocycles (e.g., triazole-pyrazole), employ CuSO₄/Na₂SO₃ in THF/H₂O (1:1) at 50°C for 16 hours to stabilize reactive intermediates .

- Key Variables : Yield optimization requires controlling stoichiometry (e.g., 1.2:1 hydrazine:carbonyl ratio) and reaction time (24–48 hours for cyclization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C-NMR to confirm regioselectivity. For example, in 3-(4-methoxyphenyl)-4-aryl pyrazoles (), δH ~7.1–7.8 ppm correlates with aromatic protons, while δC ~110–150 ppm confirms sp² carbons .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.1 for 4a in ) and fragmentation patterns to distinguish structural isomers .

- Chromatography : Monitor purity via TLC (silica gel, UV detection) and HPLC (C18 column, methanol/water mobile phase) .

Q. How can substituents on the pyrazole core influence solubility and reactivity?

Methodological Answer:

- Solubility : Polar groups (e.g., methoxy in ) enhance aqueous solubility, while lipophilic substituents (e.g., trifluoromethyl in ) favor organic solvents. Use logP calculations (e.g., ClogP ~2.5 for 4a in ) to guide solvent selection .

- Reactivity : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the pyrazole C4 position, enabling nucleophilic substitutions .

Advanced Research Questions

Q. How can contradictory data in pyrazole synthesis (e.g., low vs. high yields) be resolved?

Methodological Answer: Contradictions often arise from:

- Reagent Purity : Impure hydrazines (e.g., in ) reduce yields (<20%); pre-purify via recrystallization or distillation .

- Catalyst Optimization : Replace CuSO₄ with Pd(OAc)₂ for cross-coupling reactions (e.g., Suzuki-Miyaura in ) to improve yields (>95%) .

- Thermodynamic Control : For regioselective cyclization (e.g., 1H vs. 2H tautomers), use high-temperature reflux (80–100°C) to favor the kinetic product .

Q. What strategies validate the biological activity of this compound derivatives?

Methodological Answer:

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2), using structural analogs from as templates .

- In Vitro Assays : Test antimicrobial activity via microdilution (MIC <50 µg/mL for hydrazone derivatives in ) or cytotoxicity using MTT assays (IC₅₀ <10 µM for diaryl-substituted pyrazoles in ) .

- Metabolic Stability : Use liver microsomes (e.g., human CYP3A4) to assess oxidative degradation; trifluoromethyl groups () enhance metabolic resistance .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:

- Directed Metalation : Use n-BuLi at −78°C to selectively deprotonate the C5 position of 1H-pyrazole, enabling electrophilic substitution (e.g., borylation in ) .

- Protecting Groups : Introduce tosyl groups (e.g., 1-tosyl pyrazoles in ) to block N1 and direct reactions to C3/C5 positions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 30 minutes) and improve regioselectivity via controlled dielectric heating () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.